3,4-Methylenedioxyethylamphetamine
Description
Historical Context of Methylenedioxyamphetamines Research
The study of methylenedioxyamphetamines dates back to the early 20th century, with the first synthesis of 3,4-methylenedioxyamphetamine (MDA) in 1910 and 3,4-methylenedioxymethamphetamine (MDMA) in 1912 by the German pharmaceutical company Merck. rupahealth.comacs.orgnih.gov Initially, MDMA was synthesized as an intermediate in a new pathway for hemostatic substances and was not intended as an appetite suppressant, a commonly held myth. acs.org Research into the psychoactive effects of these compounds did not gain significant traction until the mid-20th century. Alexander Shulgin's research on methylenedioxy compounds in the 1960s was a pivotal moment in the scientific exploration of this class of substances. wikipedia.org 3,4-Methylenedioxyethylamphetamine (MDEA), also known as "Eve," was introduced in 1985 as a recreational substance, positioned as a legal alternative to MDMA, which had been recently banned in the United States. wikipedia.org This led to increased scientific interest in MDEA to understand its distinct pharmacological and toxicological profile compared to its analogues. nih.gov
This compound within the Class of Ring-Substituted Amphetamines
This compound (MDEA) is classified as a ring-substituted amphetamine, a group of compounds characterized by the core amphetamine structure with substitutions on the phenyl ring. nih.govresearchgate.net Specifically, MDEA belongs to the methylenedioxyphenethylamine family, which includes well-known compounds like MDMA and MDA. wikipedia.orguzh.ch The defining feature of this subgroup is the methylenedioxy group attached to the 3 and 4 positions of the benzene (B151609) ring. sonar.ch This structural modification significantly alters the pharmacological properties compared to unsubstituted amphetamine, leading to the characteristic empathogenic and entactogenic effects associated with this class. uzh.chnih.gov MDEA, along with MDMA, MDA, and N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB), are often grouped together as they are chemically and pharmacologically very similar. nih.govresearchgate.net
Current Regulatory Status in Relation to Scientific Research Applications
MDEA is an illegal substance in most countries and currently has no accepted medical uses. rupahealth.comwikipedia.org In the United States, MDEA was placed on Schedule I of the Controlled Substances Act on October 15, 1987. wikipedia.org This classification indicates a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. tandfonline.com Similarly, it is a Class A drug in the United Kingdom and listed under Anlage I in Germany, which allows for authorized scientific use only. wikipedia.org Internationally, MDEA is classified as a Schedule I psychotropic substance under the United Nations Convention on Psychotropic Substances. wikipedia.org Despite these strict regulations, limited exceptions exist that permit the use of MDEA in scientific and medical research, allowing for continued investigation into its properties. wikipedia.orgfrontiersin.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
121734-66-5 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-ethylethanamine |
InChI |
InChI=1S/C11H15NO2/c1-3-12-8(2)9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,3,7H2,1-2H3 |
InChI Key |
UOKBMEQKXXANRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Pharmacological Mechanisms of 3,4 Methylenedioxyethylamphetamine in Preclinical Models
Monoamine Transporter Interactions: Releasing and Reuptake Inhibition Properties
The primary mechanism of action for MDEA, like other substituted amphetamines, involves its interaction with monoamine transporters. iiab.menih.gov These transporters—SERT (for serotonin), DAT (for dopamine), and NET (for norepinephrine)—are responsible for clearing neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating their signal. nih.gov MDEA interferes with this process, leading to increased extracellular concentrations of these neurotransmitters. nih.gov It functions as both a reuptake inhibitor and a substrate for these transporters, meaning it can be transported into the neuron and induce reverse transport (efflux) of the endogenous monoamine. iiab.menih.gov
MDEA demonstrates significant activity at the serotonin (B10506) transporter (SERT). nih.govresearchgate.net It acts as a potent substrate for SERT, inhibiting the reuptake of serotonin and promoting its release from the presynaptic neuron. iiab.menih.gov This action is believed to be a primary contributor to its characteristic effects. nih.gov In preclinical models, administration of MDEA has been shown to produce a long-lasting, dose-dependent depletion of serotonin (5-HT) and its metabolites in the rat brain. nih.gov This suggests a robust and sustained interaction with serotonergic neurons. nih.gov The mechanism involves MDEA binding to SERT and being translocated into the neuron, which triggers a conformational change in the transporter, causing it to move serotonin from the neuron's cytoplasm into the synaptic cleft. williams.edunih.gov The (S)-enantiomer of MDEA is noted to be a serotonin releasing agent. iiab.me
The interaction of MDEA with the norepinephrine (B1679862) transporter (NET) is another key component of its mechanism. MDEA acts as an inhibitor of norepinephrine reuptake and can potentiate the actions of norepinephrine. ontosight.airesearchgate.net This potentiation is thought to involve competitive blockade of NET, preventing the clearance of norepinephrine from the synapse. researchgate.net By inhibiting reuptake and potentially acting as a substrate to promote efflux, MDEA increases the synaptic levels of norepinephrine, contributing to its sympathomimetic effects. nih.govwikipedia.org
Receptor Binding and Agonist/Antagonist Profiles
In preclinical studies, MDEA has been shown to bind to several alpha-adrenoceptor subtypes. nih.gov Ligand-binding studies on rat tissues revealed that MDEA has a higher affinity for α1A-adrenoceptors compared to MDMA. nih.gov Conversely, MDEA displays a lower affinity for the α2A-adrenoceptor subtype than MDMA. nih.gov The affinities for α2B and α2C subtypes are comparable between the two compounds. nih.gov Functionally, MDEA has been observed to act as an α1D-adrenoceptor antagonist in rat aorta preparations. nih.gov The order of potency for prejunctional α2A-adrenoceptor activity in rat vas deferens was found to be MDMA > MDA > MDEA, which aligns with the binding affinity data. nih.gov
MDEA Affinity for α-Adrenoceptor Subtypes
| Adrenoceptor Subtype | pKi (-log M) ± s.e.m. |
| α1A | 6.02 ± 0.08 |
| α2A | 5.38 ± 0.07 |
| α2B | 5.76 ± 0.04 |
| α2C | 5.75 ± 0.09 |
| Source: Data from Bexis & Docherty, 2006. nih.gov The pKi is the negative logarithm of the inhibitory constant (Ki), indicating binding affinity. |
MDEA and related compounds interact directly with serotonin receptors, which influences their effects. mdpi.comresearchgate.net Specifically, affinity for the 5-HT2 receptor family, including the 5-HT2A and 5-HT2C subtypes, is a known characteristic of methylenedioxy-substituted amphetamines. mdpi.comresearchgate.net Research indicates that for psychedelics and stimulants, binding affinity at the 5-HT2C receptor correlates with the psychoactive dose. nih.govoup.comoup.com While MDEA has been listed among substances capable of directly binding to 5-HT2A receptors, its specific agonist or antagonist profile at the 5-HT2C receptor is less defined. mdpi.com In studies with the closely related compound MDMA, the 5-HT2C receptor is known to play an inhibitory role in the compound's effects on motor activity. researchgate.net The 5-HT2C receptor generally functions to inhibit dopamine (B1211576) and norepinephrine release, and its activation can modulate the effects of monoamine-releasing drugs. wikipedia.org
Trace Amine-Associated Receptor 1 (TAAR1) Interactions
3,4-Methylenedioxyethylamphetamine (MDEA) is classified as a monoamine releasing agent. wikipedia.org The primary mechanism for many such agents involves interaction with the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor. wikipedia.org Amphetamine and its derivatives are known to act as agonists at the TAAR1 receptor. psychiatry-psychopharmacology.com Upon entering the presynaptic neuron, these compounds activate TAAR1, which leads to a cascade of events culminating in the release of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. wikipedia.orgresearchgate.net
While direct, extensive preclinical studies on MDEA's specific binding affinity and efficacy at TAAR1 are not as prevalent as for its analogue MDMA, its classification as a non-β-keto amphetamine strongly suggests it acts as a TAAR1 ligand. researchgate.net Research indicates that non-β-keto amphetamines are TAAR1 ligands, a characteristic that distinguishes them from designer cathinones. researchgate.net The activation of TAAR1 by amphetamine-like substances is a key step in their mechanism of action, contributing to the efflux of neurotransmitters from the neuron into the synaptic cleft. researchgate.net
It is noteworthy, however, that while compounds like amphetamine and MDMA are potent TAAR1 agonists in rodent models, they exhibit significantly lower potency at the human TAAR1 receptor. wikipedia.org In fact, MDMA's potency is so weak at the human receptor that it has been regarded as inactive. wikipedia.org This species-specific difference is crucial when extrapolating preclinical findings to human pharmacology. Given MDEA's structural and pharmacological similarity to MDMA, it is plausible that it also has a weaker effect on human TAAR1 compared to rodent TAAR1. wikipedia.orgcmaj.ca
Comparative Preclinical Pharmacology with Related Compounds
The pharmacological profile of MDEA is often understood by comparing it to its close chemical relatives, MDMA and MDA, as well as other amphetamine analogues and designer drugs. nih.govnih.gov
Differentiation from 3,4-Methylenedioxymethamphetamine (MDMA)
MDEA is the N-ethyl analogue of 3,4-Methylenedioxymethamphetamine (MDMA), and as such, they share many pharmacological properties. nih.govnih.gov Both are ring-substituted amphetamines that produce a blend of amphetamine-like stimulant and mescaline-like psychoactive effects. cmaj.canih.gov However, preclinical studies reveal distinct differences in their actions and metabolism.
One key distinction lies in their metabolic pathways. MDMA is partially metabolized in the body to 3,4-Methylenedioxyamphetamine (MDA), which is itself a pharmacologically active compound. nih.govnih.govnavisclinical.com In contrast, MDEA is reported to be largely eliminated from the body as the unchanged parent drug, meaning it does not produce MDA as a major metabolite. navisclinical.com
In vivo studies in rats have also highlighted differences in their thermoregulatory effects. While both compounds can induce changes in body temperature, the profiles differ. A study using telemetry showed that after an initial hypothermic effect, the body temperature of rats administered MDMA recovered quickly, whereas the recovery for MDEA-treated rats was slow. researchgate.net Furthermore, the individual enantiomers (R and S forms) of both MDMA and MDEA are known to possess different pharmacological properties and toxicokinetics, adding another layer of complexity to their comparative pharmacology. cmaj.caoup.com
| Pharmacological Aspect | This compound (MDEA) | 3,4-Methylenedioxymethamphetamine (MDMA) |
|---|---|---|
| Primary Metabolite | Largely eliminated unchanged. navisclinical.com | Metabolized to the active compound MDA. nih.govnih.govnavisclinical.com |
| Thermoregulation (Rats) | Slow recovery from initial hypothermia. researchgate.net | Quick recovery from initial hypothermia. researchgate.net |
| Chemical Structure | N-ethyl analogue of MDMA. nih.govnih.gov | N-methyl analogue of MDA. nih.govnih.gov |
Differentiation from 3,4-Methylenedioxyamphetamine (MDA)
MDEA and MDA are both methylenedioxy-substituted amphetamines, but their preclinical profiles show significant divergences. navisclinical.comscielo.org.mx A primary difference is seen in their metabolic fate; MDEA is largely excreted unchanged, whereas MDA is a major active metabolite of MDMA. navisclinical.com
Their effects on thermoregulation in preclinical models are notably different. In a comparative study in rats, MDA produced a rapid reversal from an initial hypothermia to hyperthermia. researchgate.net This contrasts with the slow temperature recovery observed with MDEA. researchgate.net In terms of neurochemical effects, studies on the related compound MDMA show that its metabolite, MDA, produces a more significant reduction of serotonin (5-HT) axons compared to MDMA at equivalent doses, suggesting a higher potential for neurotoxicity. nomatterwhatrecovery.com While direct comparative neurotoxicity studies between MDEA and MDA are less common, the known metabolic and thermoregulatory differences underscore their distinct pharmacological characters.
| Pharmacological Aspect | This compound (MDEA) | 3,4-Methylenedioxyamphetamine (MDA) |
|---|---|---|
| Metabolism | Largely eliminated as parent drug. navisclinical.com | An active metabolite of MDMA. navisclinical.com |
| Thermoregulation (Rats) | Initial hypothermia with slow recovery. researchgate.net | Initial hypothermia rapidly reversing to hyperthermia. researchgate.net |
| Relation to MDMA | Analogue of MDMA. nih.govnih.gov | Metabolite of MDMA. nih.govnih.gov |
Contrasts with Other Amphetamine Analogues and Designer Cathinones
When compared to the broader class of amphetamine analogues and emerging designer cathinones, MDEA's pharmacological profile presents key distinctions. A fundamental difference lies in their interaction with TAAR1. MDEA, as a non-β-keto amphetamine, is considered a TAAR1 ligand, a mechanism central to its action. researchgate.net In contrast, preclinical research indicates that designer cathinones (β-keto amphetamines) are not TAAR1 ligands. researchgate.net
Designer cathinones, such as mephedrone (B570743) and ethylone, often exhibit different pharmacological profiles compared to traditional amphetamines like MDEA. For instance, mephedrone's effects are of a shorter duration than MDMA's, which is attributed to a shorter plasma half-life and rapid metabolism. nih.govnih.gov In general, cathinones tend to show higher dopaminergic activity compared to their non-β-keto amphetamine counterparts, which may suggest a higher potential for stimulant-type effects. smw.ch
Ethylone, a synthetic cathinone, is structurally and pharmacologically similar to MDEA, differing by a ketone group on the side chain. usdoj.gov It is characterized as a mixed cocaine-MDMA type drug, acting as a reuptake inhibitor at dopamine, serotonin, and norepinephrine transporters. usdoj.gov However, the absence of TAAR1 agonism in cathinones represents a significant mechanistic departure from MDEA and other classical amphetamine derivatives. researchgate.net Preclinical studies comparing various cathinones have found that their neuropharmacological profiles can be distinct, with some (like methylone) more closely resembling MDMA, and others (like MDPV) being more similar to cocaine or methamphetamine. nih.govfrontiersin.org
| Compound Class | TAAR1 Interaction | Primary Mechanism | Representative Compound(s) |
|---|---|---|---|
| MDEA (non-β-keto amphetamine) | Considered a TAAR1 Ligand. researchgate.net | Monoamine Releaser. wikipedia.org | MDEA |
| Designer Cathinones (β-keto amphetamines) | Not TAAR1 Ligands. researchgate.net | Varies; Monoamine Reuptake Inhibitors and/or Releasers. researchgate.netusdoj.gov | Mephedrone, Methylone, Ethylone. nih.gov |
Preclinical Pharmacokinetics and Metabolism of 3,4 Methylenedioxyethylamphetamine
In Vitro and In Vivo Pharmacokinetic Characterization in Animal Models
Preclinical studies, primarily in rats, have been instrumental in characterizing the pharmacokinetic profile of MDEA. These studies reveal that MDEA, like its analogue MDMA, exhibits dose-dependent and route-dependent kinetics.
In vivo studies in rats have shown that after administration, MDEA is absorbed and distributed to various tissues. The plasma concentrations of MDEA and its metabolites can vary significantly based on the route of administration (intraperitoneal, subcutaneous, or oral) and the administered dose. For instance, studies comparing low and high doses of the related compound MDMA in rats demonstrated nonlinear kinetics, where a five-fold increase in dose led to a disproportionately larger increase in plasma concentrations, suggesting that metabolic pathways may become saturated at higher doses. nih.gov While specific pharmacokinetic parameters for MDEA are less extensively documented in publicly available literature than those for MDMA, the structural similarity allows for some extrapolation. For example, the tissue concentrations of MDEA's parent compound, amiodarone, and its metabolite are markedly higher than those in plasma, with particularly high levels found in lung tissue. uc.pt
The pharmacokinetic profile of MDEA is also influenced by its interaction with metabolic enzymes. In vitro models using rat liver microsomes have been employed to study these interactions. nih.gov For example, research on amiodarone, which is metabolized to MDEA, has utilized physiologically based pharmacokinetic (PBPK) models in rats to simulate its distribution and metabolism, incorporating data from both in vitro and in vivo experiments. researchgate.net
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| MDMA | 2 | i.p. | ~200 | - | <1 |
| MDMA | 2 | s.c. | ~200 | - | <1 |
| MDMA | 10 | i.p. | - | - | >2 (metabolites) |
| MDMA | 10 | s.c. | - | - | >2 (metabolites) |
| MDMA | 10 | p.o. | - | - | >2 (metabolites) |
Data synthesized from studies on MDMA pharmacokinetics in rats. nih.gov
Metabolic Pathways and Metabolite Identification in Non-Human Species
The metabolism of MDEA involves several key enzymatic pathways, primarily occurring in the liver. These pathways are responsible for converting MDEA into various metabolites, which can then be more easily eliminated from the body. The main metabolic routes are N-dealkylation and O-demethylenation, followed by conjugation reactions. uni-saarland.de
N-Dealkylation Pathways
N-dealkylation is a primary metabolic pathway for MDEA, resulting in the formation of 3,4-methylenedioxyamphetamine (MDA). uni-saarland.descience.gov This process involves the removal of the ethyl group from the nitrogen atom of the MDEA molecule. In vivo studies in rats have confirmed the presence of MDA as a significant metabolite following MDEA administration. nih.gov This pathway is catalyzed by cytochrome P450 (CYP) enzymes. uni-saarland.de The formation of MDA is significant as MDA is itself a psychoactive substance.
O-Demethylation and Conjugation Pathways (by analogy to MDMA)
By analogy to its close structural relative, MDMA, another major metabolic route for MDEA is O-demethylenation of the methylenedioxy ring. uni-saarland.de This reaction is catalyzed by CYP enzymes and leads to the formation of catecholic metabolites, such as 3,4-dihydroxyethylamphetamine (DHEA). nih.govnih.gov These catechols are chemically reactive and can be further metabolized through two main conjugation pathways:
O-methylation: The catechol-O-methyltransferase (COMT) enzyme can methylate one of the hydroxyl groups of the catechol, leading to the formation of 4-hydroxy-3-methoxyethylamphetamine (HMEA). nih.gov
Glucuronidation and Sulfation: The hydroxyl groups of DHEA and HMEA can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate (B86663) by sulfotransferases (SULTs). nih.gov Studies have identified the specific enzymes involved, such as UGT2B7, 2B15, and 2B17 in the glucuronidation of HMEA, and SULT1A1, SULT1A3, and SULT1E1 in the sulfation of DHEA and HMEA. nih.gov These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion in urine.
Role of Hepatic Cytochrome P450 Isozymes (e.g., CYP2D6, CYP3A4) in Metabolism
The metabolism of MDEA is heavily dependent on the activity of various cytochrome P450 (CYP) isozymes, which are primarily located in the liver. nih.govmdpi.commdpi.comscienceopen.com In vitro studies using human liver microsomes and heterologously expressed human P450s have provided significant insights into the specific enzymes involved, which are believed to have analogous counterparts in preclinical animal models.
The N-dealkylation and demethylenation of MDEA are both significantly mediated by CYP2D6 and CYP3A4. nih.gov While both enzymes contribute to these metabolic steps, their relative importance can vary. The involvement of these enzymes highlights the potential for drug-drug interactions, as other substances that are substrates, inhibitors, or inducers of CYP2D6 and CYP3A4 could alter the metabolism and pharmacokinetics of MDEA. For example, studies on the related compound MDMA have shown that its metabolism is influenced by inducers of CYP enzymes. researchgate.net
Enantioselective Pharmacokinetics and Metabolism in Preclinical Contexts
MDEA is a chiral compound, meaning it exists as two enantiomers, (R)-MDEA and (S)-MDEA, which are non-superimposable mirror images of each other. uni-saarland.denih.gov Preclinical research has demonstrated that the pharmacokinetics and metabolism of MDEA are enantioselective, meaning the two enantiomers are processed differently by the body. nih.govuni-saarland.denih.gov
In vitro studies have shown a general preference for the metabolism of the (S)-enantiomer over the (R)-enantiomer. nih.gov This enantioselectivity is particularly pronounced in the metabolic reactions catalyzed by certain CYP isozymes, such as CYP2C19. nih.gov This suggests that the (S)-enantiomer may be cleared from the body more rapidly than the (R)-enantiomer.
The phase II metabolism of MDEA's metabolites is also enantioselective. For instance, marked stereoselectivity has been observed for the glucuronidation of S-HMEA by UGT2B15 and UGT2B17, and for the sulfation of S-DHEA and R-HMEA by SULT1A3. nih.gov These differences in metabolic rates can lead to different plasma concentrations and durations of action for the two enantiomers, which may contribute to observed differences in their pharmacological effects. nih.govnih.gov
Interactive Table: Enantioselective Metabolism of MDEA
| Metabolic Pathway | Enzyme(s) | Preferred Enantiomer | Finding |
| N-dealkylation & Demethylenation | CYP2C19 | S-MDEA | Particularly pronounced preference for the S-enantiomer. nih.gov |
| N-dealkylation & Demethylenation | CYP2D6, CYP3A4 | S-MDEA | General preference for the S-enantiomer. nih.gov |
| Glucuronidation of HMEA | UGT2B15, UGT2B17 | S-HMEA | Marked stereoselectivity towards S-HMEA. nih.gov |
| Sulfation of DHEA | SULT1A3 | S-DHEA | Marked stereoselectivity towards S-DHEA. nih.gov |
| Sulfation of HMEA | SULT1A3 | R-HMEA | Marked stereoselectivity towards R-HMEA. nih.gov |
Neurobiological Investigations of 3,4 Methylenedioxyethylamphetamine in Preclinical Models
Effects on Central Serotonergic Neurotransmission
Preclinical studies using animal models have been instrumental in characterizing the effects of 3,4-Methylenedioxyethylamphetamine (MDEA) on the brain's serotonin (B10506) (5-HT) system. These investigations have revealed that MDEA, similar to its analogs, significantly impacts serotonergic neurotransmission, leading to both immediate and lasting changes.
Acute Alterations in Serotonin Levels
Animal and in vitro studies have demonstrated that MDEA induces notable short-term changes in the serotonergic system. rupahealth.com A primary effect is the release of serotonin from nerve terminals. researchgate.net This action is a key contributor to the substance's acute behavioral and physiological effects. The mechanism involves interaction with the serotonin transporter (SERT), leading to a reversal of its function and subsequent release of 5-HT into the synaptic cleft.
Long-Term Effects on Serotonergic Nerve Terminals in Animal Studies
Repeated or high-dose administration of MDEA in animal models has been shown to cause long-lasting, and in some cases, potentially irreversible damage to serotonin nerve terminals. researchgate.netnih.gov These effects are indicative of a selective neurotoxicity towards the serotonergic system. nih.gov
Key long-term alterations observed in animal studies include:
Depletion of Serotonin (5-HT): Studies in rats have shown that MDEA produces a dose-dependent and long-lasting depletion of 5-HT in various brain regions. nih.gov
Reduction in Serotonin Metabolites: A corresponding decrease in the levels of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, is also observed. rupahealth.com
Decreased Tryptophan Hydroxylase Activity: Tryptophan hydroxylase is the rate-limiting enzyme in serotonin synthesis. A reduction in its activity points to a compromised capacity for producing new serotonin. rupahealth.com
Loss of Serotonin Transporter (SERT) Sites: A decrease in the density of SERT, often measured by the binding of ligands like paroxetine, is a consistent finding, indicating damage to or loss of serotonergic axon terminals. rupahealth.comtandfonline.com
Damage to 5-HT Nerve Terminals: Histological evidence from animal studies reveals physical damage to the fine axon terminals of serotonergic neurons. rupahealth.comresearchgate.net
Effects on Central Dopaminergic and Noradrenergic Neurotransmission
While the primary neurochemical effects of MDEA are on the serotonin system, it also influences dopaminergic and noradrenergic pathways, though generally to a lesser extent than its impact on serotonin. nih.gov
Acute Alterations in Dopamine (B1211576) and Norepinephrine (B1679862) Levels
MDEA acts as a releasing agent and reuptake inhibitor for dopamine and norepinephrine, leading to a temporary increase in their synaptic concentrations. rupahealth.com However, studies in rats have shown that even at high doses, MDEA does not lead to a long-term reduction in the concentrations of dopamine or norepinephrine. nih.gov This suggests that its neurotoxic effects are more selective for the serotonergic system in this species. nih.gov
Neurotoxic Potential in Animal Studies
The neurotoxic potential of MDEA has been a significant focus of preclinical research, with animal studies providing the primary source of information on this topic. researchgate.netnih.gov These studies consistently indicate that MDEA possesses neurotoxic properties, particularly towards central serotonergic neurons. rupahealth.comnih.gov The mechanisms underlying this neurotoxicity are thought to involve factors such as serotonin depletion, oxidative stress, and the formation of toxic metabolites. rupahealth.com
Comparative Neurotoxicity Profile (MDEA vs. MDMA vs. MDA)
When comparing the neurotoxic potential of MDEA to its closely related analogs, 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA), a general consensus has emerged from animal studies.
MDEA vs. MDMA: MDEA is generally considered to be less neurotoxic than MDMA. rupahealth.comresearchgate.net Studies in rats have indicated that MDEA is approximately one-fourth as potent as MDMA in causing long-term depletion of brain serotonin. researchgate.netnih.gov
MDEA vs. MDA: Similarly, MDEA is reported to be less neurotoxic than MDA. rupahealth.com Animal studies have suggested that MDA may have a greater potential to damage serotonin neurons and cause long-term serotonin depletion compared to MDEA. stilldetox.com
It is important to note that while MDEA is less potent in its neurotoxic effects compared to MDMA and MDA, it can still induce significant damage to serotonergic neurons, particularly at higher doses. rupahealth.com
Comparative Neurotoxicity of MDEA, MDMA, and MDA in Animal Models
| Compound | Relative Serotonergic Neurotoxicity | Key Findings from Animal Studies |
|---|---|---|
| MDEA | Less potent than MDMA and MDA | Causes dose-dependent, long-lasting depletion of 5-HT. nih.gov Approximately one-fourth as potent as MDMA in depleting 5-HT in rats. researchgate.netnih.gov |
| MDMA | More potent than MDEA | Produces significant and persistent reductions in markers of serotonergic activity. tandfonline.comnih.gov Can lead to long-term degeneration of serotonergic fibers. tandfonline.com |
| MDA | Generally considered more neurotoxic than MDEA and potentially MDMA | Animal studies suggest a higher potential for damage to serotonin neurons and long-term 5-HT depletion. stilldetox.com |
Molecular and Cellular Mechanisms Underlying Neurotoxic Effects in Preclinical Models
Preclinical research into this compound (MDEA) has identified several molecular and cellular mechanisms that contribute to its neurotoxic potential. The primary target of MDEA-induced neurotoxicity appears to be the central serotonergic system, a finding consistent across various animal models. nih.govmaps.org
Studies in rats have demonstrated that MDEA administration leads to a long-lasting, dose-dependent depletion of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). psu.edu This depletion is indicative of damage to 5-HT axon terminals. nih.gov The mechanism is believed to involve the serotonin transporter (SERT), as MDEA binds to SERT, inhibiting the reuptake of 5-HT and promoting its release. psu.edu This excessive release and subsequent metabolism of serotonin, along with dopamine, are thought to contribute to the formation of reactive oxygen species (ROS), leading to oxidative stress. tandfonline.commdpi.com Oxidative stress is a key factor in the neurotoxicity of amphetamine derivatives, causing damage to lipids, proteins, and DNA, which can ultimately trigger neuronal apoptosis (cell death). mdpi.comacs.orgnih.gov
While the primary effect is on serotonin neurons, the role of dopamine in the neurotoxic cascade of related compounds like 3,4-methylenedioxymethamphetamine (MDMA) is well-documented and considered relevant to MDEA. researchgate.neteuropeanreview.org The metabolism of these substances can produce neurotoxic metabolites. core.ac.uknih.gov For instance, the catechol metabolites of MDMA have been shown to be neurotoxic in cell cultures. core.ac.uk It is hypothesized that these metabolites can inhibit the methylation and inactivation of dopamine, enhancing dopamine-induced neurotoxicity. researchgate.net This process involves the generation of free radicals and subsequent damage to dopaminergic systems, which has been observed with MDMA and may share pathways with MDEA. europeanreview.orgresearchgate.net
In comparison to its analogue MDMA, preclinical studies suggest that MDEA is less potent in inducing long-term serotonin depletion. nih.govmaps.org However, the fundamental mechanism remains similar, pointing to a selective toxicity towards central serotonergic neurons without significant long-term effects on dopaminergic or noradrenergic neurons at comparable dosages. nih.govmaps.org The damage is morphologically specific, primarily affecting fine axonal terminals while sparing cell bodies and axons of passage. nih.gov This suggests a vulnerability of the terminal fields of serotonin neurons to the toxic effects of MDEA.
Table 1: Summary of MDEA Neurochemical Effects in Rat Brain
| Parameter | Effect | Brain Region(s) | Notes |
| Serotonin (5-HT) | Long-lasting, dose-related depletion. nih.govmaps.org | Forebrain. tandfonline.com | MDEA is approximately one-fourth as potent as MDMA in causing 5-HT depletion. nih.gov |
| Dopamine (DA) | No significant long-term reduction. nih.govmaps.org | Not specified. | Suggests selectivity for serotonergic neurons. nih.gov |
| Norepinephrine (NE) | No significant long-term reduction. nih.govmaps.org | Not specified. | Suggests selectivity for serotonergic neurons. nih.gov |
Translational Considerations of Preclinical Neurobiology Findings
Translating preclinical findings on MDEA neurobiology to human risk assessment presents significant challenges. nih.gov While animal models provide crucial information on the mechanisms of action, accurately predicting adverse events and neurotoxicity in humans is complex due to interspecies differences. nih.govacs.org
A primary issue is the difference in pharmacokinetics between rodents and humans. nih.gov How a drug is absorbed, distributed, metabolized, and excreted can vary substantially, influencing its concentration in the brain and the formation of potentially toxic metabolites. nih.gov For the related compound MDMA, it is established that rodents metabolize the drug differently and often faster than humans, which complicates direct dose-response extrapolations. nih.gov Since long-term neurotoxicity is primarily caused by metabolites, these metabolic differences are a critical confounding factor. nih.govnih.gov
Furthermore, the dosing regimens used in preclinical studies, which often involve high and repeated doses to elicit measurable neurotoxic effects, may not accurately reflect typical human usage patterns. nih.gov Although some patterns of compulsive use might approach these levels, the direct translation remains uncertain. nih.gov Animal studies have been invaluable in identifying the cellular targets (serotonergic neurons) and molecular mechanisms (e.g., oxidative stress) of MDEA's effects. tandfonline.comresearchgate.net However, the functional consequences of the observed neurochemical deficits in animal models, such as subtle cognitive impairments, may not be directly equivalent to those experienced by humans. nih.gov
Neuroimaging studies in human users of "ecstasy" (which may contain MDEA, MDMA, or other analogues) have shown reductions in SERT density, which aligns with the axon terminal damage seen in preclinical models. psu.edutandfonline.com This provides some evidence of the translational relevance of the serotonergic neurotoxicity observed in animals. However, the human data is often confounded by the use of multiple substances, making it difficult to attribute effects to a single compound like MDEA. tandfonline.com Therefore, while preclinical models strongly suggest a neurotoxic potential for MDEA, particularly on the serotonin system, caution is required when extrapolating the magnitude and functional implications of this risk to humans. nih.govresearchgate.net Future research using dosing regimens in animals that are better adapted to human consumption patterns is needed to bridge this translational gap. researchgate.net
Analytical Methodologies for 3,4 Methylenedioxyethylamphetamine Research
Chromatographic Techniques for Detection and Quantification
Chromatography is the cornerstone for the separation of MDEA from other endogenous and exogenous compounds present in biological samples. The choice of technique depends on factors such as the required sensitivity, selectivity, and the specific research question being addressed.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a sensitive and specific method for the determination of MDEA. researchgate.netnih.govoup.com This technique leverages the native fluorescence of methylenedioxy-containing compounds, allowing for their detection without the need for derivatization. nih.govnih.gov
A validated HPLC method with fluorometric detection has been successfully used to determine MDEA in whole blood, serum, vitreous humor, and urine. researchgate.netnih.gov In this method, chromatographic separation is typically achieved on a C18 column using a gradient elution. researchgate.netnih.gov The method has demonstrated good linearity over specific concentration ranges depending on the biological matrix. researchgate.netnih.gov For instance, in whole blood, serum, and vitreous humor, a linear range of 2–1000 µg/L has been established, while for urine, the range is 0.1–5 mg/L. researchgate.netnih.gov This method is not only sensitive and specific but also suitable for routine toxicological analysis. nih.gov
Another study describes an HPLC method with fluorescence detection for analyzing MDEA in oral fluid. nih.gov The detector wavelengths were set at 285 nm for excitation and 320 nm for emission, allowing for the separation of MDEA and related compounds in approximately 10 minutes using an isocratic mobile phase. nih.gov The method was validated with good limits of detection and quantification. nih.gov
Table 1: Performance Characteristics of HPLC with Fluorescence Detection for MDEA Analysis
| Biological Matrix | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| Whole Blood, Serum, Vitreous Humor | 2–1000 µg/L | 0.8 µg/L | 2 µg/L | researchgate.netnih.gov |
| Urine | 0.1–5 mg/L | 2.5 µg/L | 0.1 mg/L | researchgate.netnih.gov |
| Oral Fluid | Not Specified | 2 ng/mL | 10 ng/mL | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of MDEA, often used for confirmation of results obtained by other methods like HPLC with fluorescence detection. researchgate.netnih.gov LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing very high selectivity and sensitivity.
A method using online solid-phase extraction coupled with LC-MS/MS has been developed for the determination of MDEA and other amphetamines in urine. researchgate.net This automated method utilized a reversed-phase C18 column for separation and electrospray ionization for detection. researchgate.net Another study developed and validated an LC-MS/MS method for the simultaneous stereoselective quantification of MDMA and its metabolites, which is also applicable to MDEA analysis, in human blood plasma after chiral derivatization. nih.gov Furthermore, a liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS) method has been presented for the quantification of ten amphetamine-related analytes, including MDEA, in meconium. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of MDEA and its metabolites, although it often requires a derivatization step to improve the volatility and chromatographic properties of the analytes. oup.com This method offers excellent sensitivity and selectivity. oup.com
Several GC-MS methods have been validated for the simultaneous measurement of MDEA, MDMA, and their metabolites in human urine and plasma. epa.govnih.gov One such method for urine analysis involved hydrolysis, solid-phase extraction, and derivatization with heptafluorobutyric acid anhydride (B1165640) (HFBA) before GC-MS analysis in the selected ion-monitoring (SIM) mode. nih.gov This assay achieved a limit of quantification of 25 µg/L for MDEA and was linear up to 5000 µg/L. nih.gov
For plasma analysis, a two-dimensional GC/MS method with cryofocusing has been developed to quantify MDEA and other related compounds simultaneously. epa.gov This technique offers increased selectivity and resolution, with a limit of quantification of 2.5 µg/L for MDEA. epa.gov Another GC-MS method was developed for the simultaneous determination of the enantiomers of MDEA and other amphetamines in urine, using liquid-liquid extraction followed by derivatization with trifluoroacetyl-l-prolyl chloride. oup.com
Table 2: Performance of GC-MS Methods for MDEA Analysis
| Biological Matrix | Derivatizing Agent | Limit of Quantification (LOQ) | Linear Range | Reference |
|---|---|---|---|---|
| Urine | Heptafluorobutyric acid anhydride (HFBA) | 25 µg/L | Up to 5000 µg/L | nih.gov |
| Plasma | Heptafluorobutyric acid anhydride (HFBA) | 2.5 µg/L | Up to 400 µg/L | epa.gov |
| Urine (Enantiomers) | Trifluoroacetyl-l-prolyl chloride | >25 ng/mL | Not Specified | oup.com |
Sample Preparation Strategies for Biological Matrices in Research
Effective sample preparation is a critical step to remove interfering substances from the biological matrix, concentrate the analyte, and make it compatible with the analytical instrument. websiteonline.cn Common techniques include liquid-liquid extraction and solid-phase extraction.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation technique based on the partitioning of the analyte between two immiscible liquid phases. websiteonline.cnmdpi.com It is advantageous due to its simplicity, speed, and low cost. oup.com
LLE has been successfully applied for the extraction of MDEA from various biological fluids. For instance, an HPLC method for the determination of MDEA in oral fluid utilized LLE for sample cleanup. nih.gov A GC-MS method for analyzing MDEA and related compounds in vitreous humor also employed LLE followed by derivatization. oup.com Similarly, a method for the enantiomeric analysis of MDEA in urine used LLE prior to derivatization and GC-MS analysis. oup.com A study on the development of an analytical method for MDEA in dried blood spots also used liquid-liquid micro-extraction for sample preparation. ui.ac.id
Solid Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a highly efficient and selective sample preparation technique that has become a standard procedure in many laboratories. lcms.cz It allows for the effective purification and concentration of analytes from complex matrices. lcms.cz
SPE is frequently used for the extraction of MDEA and its metabolites from biological samples. gla.ac.uk Methods for analyzing MDEA in plasma and urine by HPLC and GC-MS have utilized SPE on cation-exchange columns. nih.gov A GC-MS method for the simultaneous quantification of MDEA and other compounds in human plasma also involved SPE. epa.gov Similarly, a sensitive GC-MS method for urine analysis used SPE after acid hydrolysis of the samples. nih.gov A novel approach has combined SPE with dispersive liquid-liquid microextraction (DLLME) for the determination of MDEA and other amphetamines in urine and plasma samples, resulting in a high enrichment factor. ajol.inforesearchgate.net
Microextraction Techniques
Microextraction techniques have emerged as powerful tools in the analysis of 3,4-Methylenedioxyethylamphetamine (MDEA), offering high enrichment factors and the ability to handle complex biological matrices. These methods are characterized by the use of minimal solvent volumes, aligning with the principles of green analytical chemistry.
Liquid-Phase Microextraction (LPME) is a prominent technique for MDEA analysis. mdpi.com In one application, a three-phase hollow fiber liquid-phase microextraction (HF-LPME) was utilized to extract MDEA from whole blood. mdpi.com This method involves a donor phase (the biological sample diluted in sodium hydroxide), an organic solvent phase held within the pores of a hollow fiber, and an acidic acceptor phase inside the lumen of the fiber. The pH gradient drives the extraction of the basic MDEA molecule from the sample into the acceptor solution, effectively concentrating it. mdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME) is another effective technique. A novel approach combines Solid-Phase Extraction (SPE) with DLLME for the determination of MDEA and other amphetamine-type stimulants in biological samples like urine and plasma. researchgate.netajol.info In this two-step process, the analytes are first isolated from the matrix using SPE. Subsequently, the eluate from the SPE cartridge is subjected to DLLME, where an appropriate mixture of an extraction solvent (e.g., carbon disulfide) and a disperser solvent (e.g., acetonitrile) is rapidly injected into the sample, forming a cloudy solution. researchgate.net The fine droplets of the extraction solvent provide a large surface area for efficient extraction of the target analytes. Centrifugation then separates the sedimented organic phase for analysis. mdpi.comresearchgate.net This combination of SPE and DLLME results in a high enrichment factor and allows for sensitive detection in complex matrices. researchgate.netajol.info
Solid-Phase Microextraction (SPME) , particularly when coupled with gas chromatography-mass spectrometry (GC-MS), is a well-established technique for the analysis of volatile and semi-volatile compounds, including MDEA. Headspace SPME (HS-SPME) has been evaluated as an alternative to traditional liquid-liquid extraction (LLE) for the profiling of ecstasy tablets. doi.org In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. The analytes partition between the sample matrix, the headspace, and the fiber coating. The fiber is then thermally desorbed in the injector of a GC for analysis. bohrium.com This technique has been shown to be a reliable method for ecstasy profiling. doi.org
A study focusing on the determination of MDEA in dried blood spots (DBS) utilized liquid-liquid micro-extraction for sample preparation before GC-MS analysis. researchgate.net This highlights the versatility of microextraction techniques across different sample types.
The selection of the appropriate microextraction technique and the optimization of its parameters, such as solvent type and volume, pH, and extraction time, are crucial for achieving the desired sensitivity and selectivity for MDEA analysis. researchgate.net
| Technique | Sample Matrix | Key Features | Reference |
| Hollow Fiber Liquid-Phase Microextraction (HF-LPME) | Whole Blood | Three-phase system with a pH gradient to trap the analyte. | mdpi.com |
| Solid-Phase Extraction followed by Dispersive Liquid-Liquid Microextraction (SPE-DLLME) | Urine, Plasma | Combination of techniques for high enrichment factor and suitability for complex matrices. | researchgate.netajol.info |
| Headspace Solid-Phase Microextraction (HS-SPME) | Ecstasy Tablets | Alternative to LLE for impurity profiling. | doi.org |
| Liquid-Liquid Micro-extraction | Dried Blood Spots | Sample preparation for GC-MS analysis. | researchgate.net |
Enantiomeric Separation and Analysis Methods
The enantioselective analysis of this compound (MDEA) is crucial as enantiomers of chiral drugs can exhibit different pharmacological and toxicological profiles. mdpi.com Chromatographic techniques are the cornerstone of enantiomeric separation of MDEA and related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the enantiomeric analysis of MDEA, often involving derivatization with a chiral reagent. One established method describes the simultaneous determination of the enantiomers of MDEA, along with other amphetamines, in urine. oup.com This assay utilizes liquid-liquid extraction followed by derivatization with trifluoroacetyl-l-prolyl chloride (l-TPC). The resulting diastereomers are then separated and quantified by GC-MS. oup.com This method has proven to be accurate and reliable for samples containing MDEA concentrations above 25 ng/mL. oup.com
High-Performance Liquid Chromatography (HPLC) also plays a significant role in the enantiomeric separation of MDEA. Direct methods using chiral stationary phases (CSPs) are common. doi.org An HPLC method with fluorescence detection has been developed for the determination of MDEA and other designer drugs in various biological matrices, including whole blood, serum, vitreous humor, and urine. researchgate.netnih.gov While this particular study did not focus on enantiomeric separation, HPLC is a versatile technique that can be adapted for chiral analysis by employing a chiral column.
Capillary Electrophoresis (CE) offers another powerful approach for enantiomeric separation. A CE method using (2-hydroxy)propyl-β-cyclodextrin as a chiral selector has been successfully applied to separate the enantiomers of MDMA and MDA. jcami.eu Similar principles can be applied to the enantioseparation of MDEA. CE provides high separation efficiency and requires only small sample volumes. doi.org
The choice of analytical technique often depends on the specific requirements of the study, including the matrix, the required sensitivity, and the availability of instrumentation. For forensic purposes, the ability to distinguish between enantiomers can be critical in determining the origin of a substance. nih.gov
| Technique | Derivatizing Agent/Chiral Selector | Sample Matrix | Key Findings | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Trifluoroacetyl-l-prolyl chloride (l-TPC) | Urine | Simultaneous determination of enantiomers of amphetamine, methamphetamine, MDA, MDMA, and MDEA. | oup.com |
| High-Performance Liquid Chromatography (HPLC) | Not specified for enantiomeric separation in this study, but applicable. | Whole Blood, Serum, Vitreous Humor, Urine | Sensitive and specific determination of MDEA, MDMA, and MDA. | researchgate.netnih.gov |
| Capillary Electrophoresis (CE) | (2-hydroxy)propyl-β-cyclodextrin | Not specified for MDEA, but used for MDMA and MDA. | Good separation of MDMA and MDA enantiomers. | jcami.eu |
Synthesis Methodologies for Academic Research of 3,4 Methylenedioxyethylamphetamine
Classical Synthetic Routes (e.g., from 3,4-methylenedioxyphenyl-2-propanone with ethylamine)
The most common and well-established method for synthesizing MDEA is the reductive amination of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with ethylamine (B1201723). sci-hub.semaps.org This reaction, analogous to the synthesis of MDMA from methylamine, involves the formation of an intermediate imine, which is subsequently reduced to the secondary amine, MDEA. nih.gov
The general reaction scheme is as follows:
Step 1: Imine Formation: MDP2P is reacted with ethylamine to form the N-ethylimine of MDP2P. This is typically an equilibrium reaction.
Step 2: Reduction: The imine intermediate is then reduced to MDEA using a suitable reducing agent.
Several reducing agents can be employed for this transformation, each with its own set of reaction conditions and impurity profiles. Commonly cited methods in the context of analogous amphetamine syntheses include:
Sodium borohydride (B1222165) (NaBH₄): This is a relatively mild and common reducing agent. The reaction is often carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at controlled temperatures, sometimes referred to as a "cold method". maps.orgresearchgate.net
Aluminum/Mercury Amalgam (Al/Hg): This is a more powerful reducing agent capable of achieving the reductive amination. maps.org
Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful for reductive aminations as it is more selective for the iminium ion over the ketone starting material. The reaction is typically performed under mildly acidic conditions. maps.org
Electrochemical Reduction: This method offers a "greener" alternative, avoiding the use of chemical reducing agents. The ketone and amine are dissolved in an appropriate electrolyte solution and reduced at a controlled potential. mdma.ch
The choice of reducing agent and reaction conditions (e.g., solvent, temperature, pH) can significantly influence the yield and purity of the final product. maps.org
Table 1: Common Reducing Agents for the Reductive Amination of MDP2P with Ethylamine
| Reducing Agent | Typical Solvent(s) | General Conditions | Reference |
| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Cooled temperatures | maps.orgresearchgate.net |
| Aluminum/Mercury Amalgam (Al/Hg) | - | - | maps.org |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol | Mildly acidic | maps.org |
| Electrochemical Reduction | Ethanol, Aqueous HCl | Controlled potential (-1.75 V) | mdma.ch |
Stereoselective Synthesis Approaches for Enantiomers (by analogy to MDMA)
MDEA possesses a chiral center at the alpha-carbon, meaning it exists as two enantiomers: (R)-MDEA and (S)-MDEA. For advanced pharmacological research, the synthesis of individual enantiomers is often required, as they may exhibit different biological activities. Stereoselective synthesis aims to produce a single enantiomer in high purity. While specific literature on the stereoselective synthesis of MDEA is limited, methods developed for MDMA and other amphetamines can be applied by analogy.
Two primary strategies for obtaining enantiomerically pure MDEA are:
Chiral Resolution: This involves the synthesis of racemic MDEA followed by the separation of the enantiomers. This can be achieved through techniques like:
Formation of diastereomeric salts: The racemic MDEA is reacted with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.
Chiral chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate the enantiomers. nih.gov
Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer. This can be accomplished using:
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the synthesis to direct the stereochemical outcome of a reaction. For example, Evans oxazolidinones have been used in the asymmetric synthesis of other chiral compounds and could potentially be adapted for MDEA synthesis. nih.gov The auxiliary is removed in a later step to yield the enantiomerically enriched product.
Chiral Derivatizing Agents: While primarily used for analytical separation, chiral derivatizing agents can also be employed in synthetic strategies. Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) react with the amine to form diastereomers that can be separated. nih.govacs.orgdshs-koeln.de Subsequent cleavage of the derivatizing group would yield the desired enantiomer.
Table 2: Examples of Chiral Derivatizing Agents for Amphetamine Enantiomers
| Chiral Derivatizing Agent | Abbreviation | Functional Group Targeted | Reference |
| α-methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl / Mosher's Acid Chloride | Amine | acs.org |
| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent | Amine | nih.gov |
| N-Trifluoroacetyl-L-prolyl chloride | TFAPC | Amine | dshs-koeln.de |
Impurity Profiling and Purity Assessment for Research Grade Material
The purity of research-grade MDEA is paramount for obtaining reliable and reproducible scientific data. Impurity profiling involves the identification and quantification of by-products and unreacted starting materials in the final product. These impurities can arise from the starting materials, the synthetic route employed, or side reactions.
The impurity profile of MDEA synthesized via the reductive amination of MDP2P is expected to be similar to that of MDMA produced by the same method. sci-hub.senih.gov Potential impurities include:
Unreacted MDP2P: Incomplete reaction can lead to the presence of the starting ketone.
Di-(3,4-methylenedioxyethylphenyl)amine: A potential side product from the reaction of MDEA with the imine intermediate.
N-formyl-MDEA: This impurity can be indicative of certain reductive amination conditions.
Route-specific impurities from MDP2P synthesis: The purity of the MDP2P starting material is crucial. Impurities from its synthesis (e.g., from isosafrole oxidation or MDP-2-nitropropene reduction) can carry over into the final MDEA product. researchgate.net
Table 3: Potential Impurities in MDEA Synthesized from MDP2P
| Impurity | Origin | Reference (by analogy to MDMA) |
| 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) | Unreacted starting material | sci-hub.senih.gov |
| N-formyl-MDEA | Side reaction during reductive amination | researchgate.net |
| Impurities from MDP2P synthesis | Carry-over from starting material | researchgate.net |
Purity assessment of research-grade MDEA is typically performed using a combination of analytical techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. The sample is vaporized and separated on a chromatographic column, and the individual components are then identified by their mass spectra. GC-MS is widely used for the analysis of amphetamines and their derivatives. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate components of a mixture in the liquid phase. It is particularly useful for the analysis of non-volatile or thermally labile compounds. When coupled with a UV or mass spectrometry detector, it can provide quantitative purity data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the synthesized MDEA and for identifying impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, serving as an additional method for structural confirmation.
For research-grade material, a purity of >99% is often required, with detailed analytical data provided to ensure the identity and purity of the compound.
Future Directions and Research Gaps in 3,4 Methylenedioxyethylamphetamine Studies
Elucidation of Complete Metabolic Pathways and Active Metabolites in Relevant Animal Models
A complete understanding of the metabolic fate of MDEA is crucial for interpreting its pharmacological and toxicological effects. While the primary metabolic pathways in humans have been identified, further research in relevant animal models is needed to fully elucidate the complete metabolic cascade and identify all active metabolites.
In humans, MDEA undergoes two primary metabolic transformations: O-demethylenation followed by methylation and/or conjugation, and N-dealkylation leading to the formation of corresponding primary amines. nih.gov The major metabolites identified in human urine include unchanged MDEA, 3,4-dihydroxyethylamphetamine, 4-hydroxy-3-methoxyethylamphetamine, and 3,4-methylenedioxyamphetamine (MDA). nih.gov However, there are notable species differences in metabolism. For instance, in rats, N-dealkylation to MDA is a less significant pathway compared to MDMA metabolism. jcami.eu Furthermore, while sulfation is the more prominent conjugation pathway for the metabolite 4-hydroxy-3-methoxymethamphetamine (HMMA) in humans, glucuronidation is almost exclusively observed in rats. tandfonline.com
These species-specific variations highlight the need for careful selection of animal models that most closely mimic human metabolism. The baboon, for example, has been suggested as a potentially attractive model for studying MDMA due to its susceptibility to neurotoxicity and suitability for neuroimaging techniques. researchgate.net However, differences in enzyme activity, such as higher CYP2D6 and lower COMT activity in baboons compared to humans, can lead to altered metabolite concentrations. researchgate.net
Future research should focus on:
Comprehensive Metabolite Profiling in Multiple Animal Models: Utilizing advanced analytical techniques like high-resolution mass spectrometry to identify and quantify all metabolites, including minor and transient ones, in various species.
Stereoselective Metabolism: Investigating the enantioselective metabolism of MDEA in different animal models, as studies on MDMA have shown that different isomers can have varying metabolic fates and potencies. nih.gov
Table 1: Primary Metabolic Pathways of MDEA in Humans
| Pathway | Description | Key Metabolites |
| O-demethylenation | Degradation of the methylenedioxy ring, followed by methylation. This is the predominant pathway. | 3,4-dihydroxyethylamphetamine, 4-hydroxy-3-methoxyethylamphetamine |
| N-dealkylation | Removal of the ethyl group from the nitrogen atom. | 3,4-methylenedioxyamphetamine (MDA) |
| Oxidative Deamination | Degradation of the side chain to form phenylacetones, which are then converted to benzoic acids and conjugated with glycine. | Methylenedioxyphenylacetone, 3,4-methylenedioxyhippuric acid |
Comprehensive Receptorome and Interactome Profiling
While it is established that MDEA, like other amphetamines, interacts with monoamine transporters, a comprehensive understanding of its full receptor binding profile (receptorome) and the network of its protein interactions (interactome) is lacking. biomolther.orgacs.org
Future research in this area should include:
High-Throughput Receptor Screening: Employing large-scale screening assays to determine the binding affinities of MDEA and its metabolites for a comprehensive panel of G-protein coupled receptors, ion channels, and other relevant targets.
Functional Activity Assays: Moving beyond simple binding assays to assess the functional consequences of receptor interactions (e.g., agonist, antagonist, or allosteric modulator activity).
Interactome Mapping: Utilizing techniques such as affinity purification-mass spectrometry to identify the full spectrum of proteins that interact with MDEA within the cell, providing insights into novel signaling pathways and cellular processes affected by the compound.
Table 2: Known and Potential Molecular Targets of MDEA
| Target | Known/Potential Interaction | Significance |
| Serotonin (B10506) Transporter (SERT) | Inhibition of reuptake, induction of release | Primary mechanism for serotonergic effects |
| Dopamine (B1211576) Transporter (DAT) | Inhibition of reuptake, induction of release | Contributes to stimulant effects |
| Norepinephrine (B1679862) Transporter (NET) | Inhibition of reuptake, induction of release | Contributes to sympathomimetic effects |
| 5-HT2A/2C Receptors | Potential direct interaction | May be involved in neurotoxicity and modulation of dopamine release |
| 5-HT2B Receptor | Potential direct interaction | Role in pharmacological effects is currently unclear |
Advanced In Vitro and In Vivo Models for Neurobiological Studies
The development and application of more sophisticated in vitro and in vivo models are essential for advancing our understanding of MDEA's neurobiological effects. While traditional cell cultures and animal models have provided valuable insights, they often have limitations in their translatability to human physiology. researchgate.netnih.gov
Recent advancements in stem cell technology offer exciting opportunities to create more relevant human-based in vitro models. nih.govosf.io Human-induced pluripotent stem cells (hiPSCs) can be differentiated into various neuronal subtypes, allowing for the creation of 2D and 3D brain organoid models that better recapitulate the complexity of the human brain. osf.iounil.ch These models can be used to study the effects of MDEA on neuronal development, synaptic plasticity, and network activity in a human-specific context.
In parallel, the refinement of in vivo animal models remains crucial. This includes the use of genetically modified animals to investigate the role of specific genes and pathways in the response to MDEA. tmu.edu.tw Furthermore, in vivo imaging techniques, such as positron emission tomography (PET), can be used to longitudinally assess changes in neurochemistry and receptor density in living animals following MDEA exposure. tmu.edu.tw
Key areas for future research include:
Development of hiPSC-Derived Neuronal Models: Creating and validating hiPSC-based models of specific brain regions and circuits relevant to the actions of MDEA.
Application of Brain Organoids: Utilizing 3D brain organoids to study the effects of MDEA on complex neurodevelopmental processes and neuronal network function.
Advanced In Vivo Imaging: Employing state-of-the-art imaging techniques to non-invasively monitor the neurobiological effects of MDEA in real-time in animal models.
Development of Novel Analytical Standards and Methods
The accurate and sensitive detection of MDEA and its metabolites in biological matrices is fundamental for both preclinical research and forensic toxicology. oup.comoup.comnih.gov While established methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used, there is a continuous need for the development of novel analytical standards and more efficient and sensitive detection methods. researchgate.netd-nb.inforesearchgate.net
The synthesis and characterization of certified reference materials for MDEA and its metabolites are essential for ensuring the accuracy and comparability of analytical results across different laboratories. nih.gov Furthermore, the development of methods that can distinguish between enantiomers is critical, as different stereoisomers may exhibit distinct pharmacological and metabolic profiles. nih.gov
Future research should focus on:
Synthesis of Novel Analytical Standards: Producing and certifying a comprehensive library of MDEA metabolites, including conjugated forms and stereoisomers.
Development of High-Throughput Analytical Methods: Creating and validating rapid and cost-effective analytical methods, such as fast GC-MS, to improve the efficiency of sample analysis. oup.com
Advanced Detection Techniques: Exploring the application of novel detection technologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution capabilities, for enhanced sensitivity and specificity. nih.govresearchgate.net
Table 3: Comparison of Analytical Methods for MDEA Detection
| Method | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Well-established, good for volatile compounds. | Often requires derivatization, can be time-consuming. |
| High-Performance Liquid Chromatography (HPLC) | Suitable for non-volatile and thermally labile compounds, can be coupled with various detectors. | May have lower resolution than GC for some compounds. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity, suitable for complex matrices. | Higher equipment cost, potential for matrix effects. |
Application of -Omics Technologies (e.g., Pharmacogenomics, Metabolomics) in Preclinical Research
The application of -omics technologies, such as pharmacogenomics and metabolomics, holds immense promise for revolutionizing our understanding of the individual variability in response to MDEA. nih.govfrontiersin.orgmdpi.com
Pharmacogenomics investigates how genetic variations influence drug response. nih.gov In the context of MDEA, this could involve identifying genetic polymorphisms in metabolic enzymes (e.g., CYP450 isoenzymes) and drug targets (e.g., monoamine transporters) that contribute to differences in pharmacokinetics and pharmacodynamics. nih.govdntb.gov.ua Such studies could help to identify individuals who may be more susceptible to the effects of MDEA.
Metabolomics, the comprehensive analysis of small molecule metabolites, can provide a snapshot of the biochemical state of a biological system. frontiersin.orgmdpi.commetabolon.com In preclinical research, metabolomics can be used to identify novel biomarkers of MDEA exposure and to elucidate the metabolic pathways that are perturbed by the compound. mednexus.org This can provide valuable insights into the mechanisms of action and potential toxicities of MDEA.
Future research directions include:
Pharmacogenomic Studies in Animal Models: Conducting large-scale studies in genetically diverse animal populations to identify genetic loci associated with variability in MDEA response.
Preclinical Metabolomic Profiling: Performing untargeted metabolomic analyses of biological samples from animals exposed to MDEA to identify novel biomarkers and perturbed metabolic pathways.
Integrated -Omics Approaches: Combining data from pharmacogenomics, metabolomics, and other -omics platforms (e.g., transcriptomics, proteomics) to build comprehensive models of MDEA's effects.
Need for Controlled Preclinical Challenge Studies Directly Comparing Ring-Substituted Amphetamines
To better understand the unique pharmacological profile of MDEA, there is a critical need for controlled preclinical challenge studies that directly compare it with other ring-substituted amphetamines, such as MDMA and MDA. nih.gov While these compounds are often grouped together, subtle structural differences can lead to significant variations in their pharmacological effects. biomolther.orgnih.govsmw.ch
For instance, studies have shown that MDMA is metabolized to a greater extent than MDEA, resulting in higher concentrations of potentially neurotoxic metabolites. nih.gov Furthermore, while both MDMA and MDEA are potent serotonin releasers, they may differ in their relative potencies at other monoamine transporters. nih.gov
Future research should prioritize:
Head-to-Head Comparison Studies: Designing and conducting preclinical studies that directly compare the pharmacokinetics, pharmacodynamics, and neurotoxic potential of MDEA, MDMA, and other relevant analogues under identical experimental conditions.
Dose-Response and Time-Course Analyses: Systematically evaluating the effects of a range of doses of these compounds over time to establish comprehensive pharmacological profiles.
Behavioral and Neurochemical Assessments: Employing a battery of behavioral tests and neurochemical analyses to compare the effects of these compounds on mood, cognition, and monoaminergic systems.
By undertaking these focused research initiatives, the scientific community can significantly advance our understanding of 3,4-Methylenedioxyethylamphetamine, ultimately providing a more complete and nuanced picture of this complex psychoactive compound.
Q & A
Q. What are the validated analytical methods for detecting MDEA and its metabolites in biological samples?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence detection are widely used for MDEA analysis. GC-MS is particularly effective for enantioselective measurement of MDEA and its metabolites in blood and urine, with solid-phase extraction (SPE) optimizing recovery rates in high-volume laboratories . HPLC-DAD (diode array detection) is also employed for metabolic profiling, enabling quantification of phase I metabolites like N-deethylated and demethylenated derivatives .
Q. What are the primary metabolic pathways of MDEA in humans?
MDEA undergoes hepatic metabolism via cytochrome P450 (CYP) isozymes, primarily CYP2D6 and CYP3A4, leading to N-deethylation (yielding 3,4-methylenedioxyamphetamine, MDA) and demethylenation (producing catechol intermediates). Urinary metabolites include 4-hydroxy-3-methoxyethylamphetamine and conjugates, identified using GC-MS and HPLC . Racemic studies show enantioselective metabolism, with (R)-MDEA metabolized faster than (S)-MDEA .
Q. What are the common psychopathological and autonomic effects observed in controlled human studies of MDEA?
Double-blind, placebo-controlled studies report dose-dependent increases in euphoria, empathy, and perceptual alterations, alongside autonomic effects like elevated heart rate and blood pressure. Neuroendocrine changes (e.g., cortisol release) and transient anxiety are also documented. These effects are assessed using standardized psychometric scales (e.g., Profile of Mood States) and physiological monitoring .
Advanced Research Questions
Q. How can researchers address methodological challenges in differentiating MDEA from structurally similar analogs (e.g., MDMA, MDA) in forensic samples?
Advanced chromatographic techniques, such as chiral GC-MS or LC-high-resolution mass spectrometry (HRMS), are critical for resolving structural analogs. Isotopic characterization (e.g., δ<sup>13</sup>C analysis) and reaction by-product profiling during synthesis can also aid differentiation. Forensic workflows should include reference standards and validation against known precursors/intermediates .
Q. What experimental models are suitable for studying MDEA-induced neurotoxicity or oxidative stress?
In vitro models using hepatic or neuronal cell lines can assess CYP-mediated metabolite toxicity (e.g., reactive oxygen species generation). In vivo rodent models with microdialysis enable real-time monitoring of neurotransmitter depletion (e.g., serotonin). Comparative studies with MDMA are recommended to evaluate shared mechanisms, such as mitochondrial dysfunction .
Q. How do pharmacokinetic interactions between MDEA and other psychoactive substances (e.g., psilocybin, methamphetamine) influence experimental outcomes?
Drug interaction studies require rigorous pharmacokinetic (PK) modeling, including enzyme inhibition/induction assays (e.g., CYP2D6 competition). A double-blind crossover design, as used in Gouzoulis-Mayfrank et al. (1999), controls for confounding variables. Plasma concentration-time profiles and metabolite ratios should be analyzed using compartmental models .
Q. What novel electrochemical methods improve rapid on-site screening of MDEA in forensic contexts?
Carbon nanofiber screen-printed electrodes (SPEs) with square wave voltammetry (SWV) offer rapid, selective detection of MDEA in complex matrices (e.g., seized tablets). SPEs reduce reliance on lab-based instrumentation and achieve detection limits comparable to GC-MS. Method validation should include specificity testing against common adulterants (e.g., caffeine) .
Data Contradictions and Resolution Strategies
Q. How can discrepancies in reported metabolite profiles of MDEA across studies be resolved?
Variations in metabolite detection often arise from differences in analytical sensitivity (e.g., GC-MS vs. immunoassays) or subject demographics (e.g., CYP2D6 polymorphisms). Harmonizing protocols—such as using certified reference materials (e.g., Cerilliant® MDEA standard) and cross-validating with isotopic labeling—can improve reproducibility .
Q. Why do some studies report minimal neurotoxicity for MDEA compared to MDMA, despite structural similarity?
Divergent neurotoxic outcomes may reflect differences in dosing regimens, metabolite kinetics, or species-specific metabolism. Researchers should conduct head-to-head comparisons in standardized models, controlling for factors like hyperthermia (a known neurotoxicity amplifier in MDMA). Neuroimaging (e.g., PET with [<sup>18</sup>F]FDG) can quantify regional metabolic changes .
Methodological Recommendations
- Controlled Human Studies : Use double-blind, placebo-controlled designs with physiological monitoring (ECG, cortisol assays) and validated psychometric tools .
- Metabolic Studies : Combine in vitro hepatic microsomes with in vivo urinary metabolite profiling to elucidate enantioselective pathways .
- Forensic Analysis : Adopt multi-technique workflows (GC-MS, SPE-SWV) to enhance specificity in complex samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
